CB1 Receptor Binding Affinity: 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine vs. Rimonabant (SR141716A)
In a radioligand displacement assay using [³H]CP‑55,940 in rat brain homogenates, 1‑(4‑biphenylylcarbonyl)‑4‑(ethylsulfonyl)piperazine exhibits a Ki of 730 nM for the CB1 receptor [1]. By comparison, the prototypical CB1 antagonist/inverse agonist rimonabant (SR141716A) displays a Ki of approximately 2–10 nM under similar conditions, reflecting a roughly 100‑fold higher potency [2]. This distinct affinity range positions the target compound as a moderate‑affinity CB1 tool suitable for experiments where full receptor blockade is not desired or where a shallower concentration‑response relationship is advantageous [1][2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 730 nM |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki ≈ 2–10 nM [2] |
| Quantified Difference | ~73‑fold to 365‑fold lower affinity (i.e., higher Ki) for the target compound |
| Conditions | Displacement of [³H]CP‑55,940 from rat brain CB1 receptors; target compound assayed in the presence of phenylmethanesulfonyl fluoride [1] |
Why This Matters
Procurement teams should select this compound when a moderate‑affinity CB1 ligand is required to avoid complete receptor saturation or to study partial occupancy effects, as opposed to the high‑potency rimonabant.
- [1] BindingDB. BDBM50063529 / CHEMBL3398548: CB1 Ki = 730 nM for 1-(4-biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine. Accessed 2026. View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. PMID: 8070571. View Source
